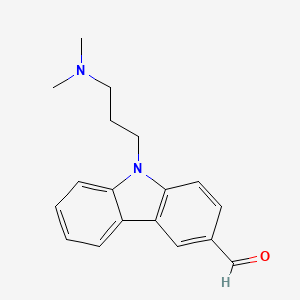
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde
Overview
Description
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a dimethylamino propyl group and a carbaldehyde functional group attached to the carbazole core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylamino propyl group. The resulting intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 3-position of the carbazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carboxylic acid.
Reduction: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the construction of heterocyclic compounds and polymers .
Biology
In biological research, this compound can be used as a fluorescent probe due to the carbazole core’s ability to emit fluorescence. It is also explored for its potential as a bioactive molecule in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group enhances its interaction with biological targets .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde depends on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(dimethylamino)ethyl)-9H-carbazole-3-carbaldehyde
- 9-(4-(dimethylamino)butyl)-9H-carbazole-3-carbaldehyde
- 9-(3-(diethylamino)propyl)-9H-carbazole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde has a unique balance of electronic and steric properties due to the specific positioning of the dimethylamino propyl group and the carbaldehyde group. This makes it particularly effective in applications requiring precise molecular interactions and reactivity .
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-[3-(dimethylamino)propyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-19(2)10-5-11-20-17-7-4-3-6-15(17)16-12-14(13-21)8-9-18(16)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
InChI Key |
VRZPADHYCMXWED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














